Nicanartine

概要

説明

ニコチン: (化学式: C10H14N2) は、タバコ属植物(Nicotiana属)に主に含まれる有機アルカロイドです。その中毒性で悪名高いニコチンは、タバコ、噛みタバコ、および電子タバコの主要成分です。 ニコチンは毒性があるため臨床応用はありませんが、タバコ依存症において重要な役割を果たしています .

2. 製法

合成経路::- ニコチンは、タバコ葉からの抽出または化学合成を含む様々な方法で合成することができます。

- 一般的な合成経路の1つは、ピリジンとN-メチルピロリジンの縮合、続いて還元によってニコチンを生成する方法です。

- 工業生産では、通常、タバコ葉からニコチンを抽出します。

- 葉を処理してニコチンリッチな抽出物を得て、その後精製と濃縮を行います。

3. 化学反応解析

反応の種類::- ニコチンは、酸化、還元、置換など、いくつかの反応を起こします。

- 一般的な試薬には、強酸、塩基、酸化剤などがあります。

- ニコチンの酸化により、主要な代謝産物であるコチニンが生成されます。

- 還元により、タバコに含まれる別のアルカロイドであるアナバシンが生成されることがあります。

準備方法

Synthetic Routes::

- Nicotine can be synthesized through various methods, including extraction from tobacco leaves or chemical synthesis.

- One common synthetic route involves the condensation of pyridine with N-methylpyrrolidine followed by reduction to form nicotine.

- Industrial production typically involves extracting nicotine from tobacco leaves.

- The leaves are processed to yield a nicotine-rich extract, which is then purified and concentrated.

化学反応の分析

Types of Reactions::

- Nicotine undergoes several reactions, including oxidation, reduction, and substitution.

- Common reagents include strong acids, bases, and oxidizing agents.

- Oxidation of nicotine yields cotinine, a major metabolite.

- Reduction can lead to anabasine, another alkaloid found in tobacco.

科学的研究の応用

Introduction to Nicanartine

This compound is a compound recognized for its antioxidant properties, primarily studied for its potential applications in cardiovascular health and other medical fields. This article explores the diverse applications of this compound, emphasizing its scientific research findings, clinical implications, and case studies.

Cardiovascular Health

Antioxidant Effects on Lipoproteins

This compound has been shown to enhance the resistance of lipoproteins to oxidation. This property is crucial as oxidized lipoproteins are implicated in the development of atherosclerosis and cardiovascular diseases. A study demonstrated that this compound significantly improved the in vitro resistance of lipoproteins to oxidative stress, indicating its potential role in preventing cardiovascular complications associated with oxidative damage .

Reduction of Restenosis Post-Angioplasty

In a rabbit model study, this compound was administered to assess its impact on the inflammatory response following balloon angioplasty. The results indicated that treatment with this compound led to a statistically significant reduction in both cellular proliferation and macrophage accumulation in the treated vessels compared to the control group. Specifically, there was a notable decrease in DNA synthesis among cells and a reduction in intimal macrophages, suggesting that this compound may serve as an effective therapeutic strategy to mitigate restenosis after angioplasty .

Neuroprotective Effects

Protective Mechanisms Against Oxidative Stress

Research indicates that antioxidants like this compound may provide neuroprotective benefits by mitigating oxidative stress in neuronal tissues. Although direct studies on this compound's effects on neurological disorders are scarce, the established relationship between oxidative stress and neurodegenerative diseases supports further investigation into its potential applications in this area.

Table 1: Summary of Key Studies on this compound

作用機序

- ニコチンは、自律神経系と中枢神経系にあるニコチン性アセチルコリン受容体(nAChRs)に結合します。

- nAChRsの活性化によりドーパミンが放出され、快感と依存症を引き起こします。

類似化合物との比較

- ニコチンは、その中毒性のために、他のアルカロイドの中でもユニークです。

- 類似の化合物には、アナバシン、アナタビン、ノルニコチンなどがあります。

生物活性

Nicanartine is a compound recognized for its antioxidant and lipid-lowering properties, primarily used in the management of diabetic retinopathy and atherosclerosis. This article discusses its biological activity, supported by various studies, case reports, and relevant data.

Overview of this compound

This compound is an orally active compound that exhibits significant antiatherogenic effects. It has been shown to influence several biological pathways, particularly those related to oxidative stress and vascular health. The compound's mechanisms of action include the prevention of endothelial proliferation and the inhibition of pericyte loss in retinal tissues.

1. Antioxidant Properties:

this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage in conditions like diabetes and atherosclerosis.

2. Lipid-Lowering Effects:

The compound has demonstrated lipid-lowering capabilities, contributing to its antiatherogenic properties. It helps in managing cholesterol levels, thereby reducing the risk of cardiovascular diseases.

3. Inhibition of Retinal Damage:

In experimental studies, this compound has been shown to partially inhibit pericyte loss in diabetic models, which is vital for maintaining retinal capillary integrity. However, it did not significantly affect the number of acellular capillaries or microaneurysms .

Study Data Summary

| Study Reference | Findings | Model Used |

|---|---|---|

| Hammes et al. 1997 | This compound inhibited pericyte loss but had no effect on acellular capillaries | Diabetic rats |

| MDPI 2022 | This compound showed beneficial effects on retinal lesions in diabetic models | Animal studies |

| PMC 2020 | Highlighted the role of antioxidants like this compound in preventing diabetic retinopathy | Literature review |

Case Studies

-

Diabetic Retinopathy:

A study by Hammes et al. indicated that this compound could reduce the progression of retinal damage associated with diabetes by preserving pericyte populations . -

Atherosclerosis:

Research has demonstrated that this compound reduces neointimal proliferation rates in animal models, suggesting its potential as a therapeutic agent for vascular injuries . -

Oxidative Stress Reduction:

In various animal models, this compound's antioxidant properties have been linked to improved outcomes in oxidative stress-related conditions, supporting its use in managing diseases characterized by high oxidative stress levels .

Clinical Implications

This compound's dual action as an antioxidant and lipid-lowering agent positions it as a promising candidate for treating conditions like diabetic retinopathy and cardiovascular diseases. Its ability to mitigate oxidative stress while improving lipid profiles can lead to better management strategies for patients suffering from these chronic conditions.

特性

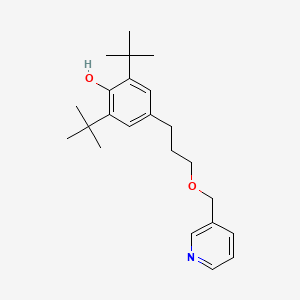

IUPAC Name |

2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBBIPPQHYZTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164552 | |

| Record name | Nicanartine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150443-71-3 | |

| Record name | Nicanartine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicanartine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICANARTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。